molecular formula C22H25N3O B2823011 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea CAS No. 1396783-61-1

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Cat. No. B2823011
CAS RN: 1396783-61-1
M. Wt: 347.462
InChI Key: SQIKEKQQNMPSSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in various studies.

Mechanism of Action

Target of Action

The primary target of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is anticholinergic receptors . These receptors play a crucial role in the nervous system, affecting a wide range of functions from muscle movement to heart rate, digestion, and sensory perception.

Mode of Action

This compound interacts with its targets by binding to the anticholinergic receptors, thereby inhibiting the action of acetylcholine, a neurotransmitter. This interaction results in a decrease in parasympathetic nerve impulses, which can lead to effects such as reduced muscle spasms, decreased heart rate, and other physiological changes .

Biochemical Pathways

These pathways involve the transmission of nerve impulses using acetylcholine as a neurotransmitter .

Result of Action

The molecular and cellular effects of the compound’s action are likely to be diverse, given the wide range of physiological processes that are regulated by cholinergic pathways. Potential effects could include reduced muscle spasms, decreased heart rate, and changes in sensory perception . .

Action Environment

The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, factors such as pH and temperature could affect the compound’s stability and its ability to bind to its target receptors. Additionally, the presence of other substances in the body could potentially interact with the compound and alter its effects .

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea in lab experiments is its versatility. This compound has shown potential applications in various scientific research fields, making it a valuable tool for researchers. However, one of the main limitations of using this compound is its cost. 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea is a synthetic compound that is not readily available, making it expensive to use in lab experiments.

Future Directions

There are several future directions for the use of 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea in scientific research. One area of interest is in the development of new anti-cancer drugs. Studies have shown that this compound has anti-cancer properties, and further research could lead to the development of more effective drugs. Another area of interest is in the study of neurological disorders. This compound has shown anxiolytic and antidepressant effects, and further research could lead to the development of new treatments for these disorders. Finally, the immunomodulatory effects of this compound could be further explored, leading to the development of new treatments for autoimmune disorders.

Synthesis Methods

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea can be synthesized using various methods. One of the most common methods involves the reaction of benzhydryl chloride with 4-(pyrrolidin-1-yl)but-2-yn-1-amine in the presence of a base. The resulting product is then treated with urea to yield 1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea. Other methods involve the use of different reagents and conditions, but the overall process remains similar.

Scientific Research Applications

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea has shown potential applications in various scientific research fields. One of the main areas of interest is in the study of cancer. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. Other areas of interest include neuroscience, where this compound has been shown to have anxiolytic and antidepressant effects, and immunology, where it has been shown to have immunomodulatory effects.

properties

IUPAC Name

1-benzhydryl-3-(4-pyrrolidin-1-ylbut-2-ynyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O/c26-22(23-15-7-8-16-25-17-9-10-18-25)24-21(19-11-3-1-4-12-19)20-13-5-2-6-14-20/h1-6,11-14,21H,9-10,15-18H2,(H2,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIKEKQQNMPSSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)CC#CCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzhydryl-3-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)urea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.